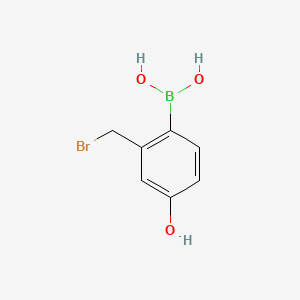
(4-Hydroxy-2-bromomethylphenyl)boronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxy-2-bromomethylphenyl)boronic Acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxyl group and a bromomethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-2-bromomethylphenyl)boronic Acid typically involves the bromination of 4-hydroxybenzyl alcohol followed by the introduction of the boronic acid group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent borylation can be achieved using boronic acid derivatives under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions: (4-Hydroxy-2-bromomethylphenyl)boronic Acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to replace the bromomethyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinones, while substitution of the bromomethyl group can lead to a variety of functionalized phenylboronic acids .
科学研究应用
(4-Hydroxy-2-bromomethylphenyl)boronic Acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-Hydroxy-2-bromomethylphenyl)boronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki-Miyaura coupling, where the boronic acid group undergoes transmetalation with palladium to form carbon-carbon bonds . The molecular targets and pathways involved in its biological applications include enzyme inhibition and interaction with cellular proteins .
相似化合物的比较
Phenylboronic Acid: Lacks the hydroxyl and bromomethyl groups, making it less versatile in certain reactions.
4-Hydroxyphenylboronic Acid: Similar but lacks the bromomethyl group, limiting its use in substitution reactions.
2-Bromophenylboronic Acid: Lacks the hydroxyl group, reducing its reactivity in oxidation reactions.
Uniqueness: (4-Hydroxy-2-bromomethylphenyl)boronic Acid stands out due to its combination of functional groups, which provide a unique reactivity profile. This makes it a valuable reagent in both synthetic and research applications, offering versatility that similar compounds may lack .
属性
分子式 |
C7H8BBrO3 |
|---|---|
分子量 |
230.85 g/mol |
IUPAC 名称 |
[2-(bromomethyl)-4-hydroxyphenyl]boronic acid |
InChI |
InChI=1S/C7H8BBrO3/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,10-12H,4H2 |
InChI 键 |
VXIGHQYLMCWHMK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)O)CBr)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)
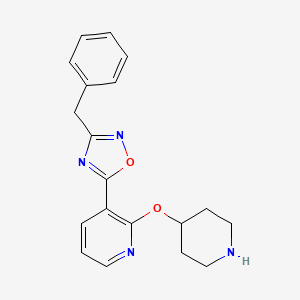
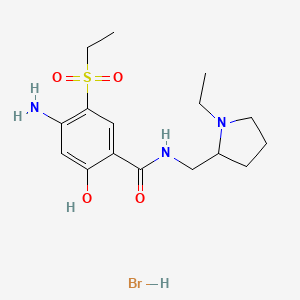

![N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide](/img/structure/B13847977.png)
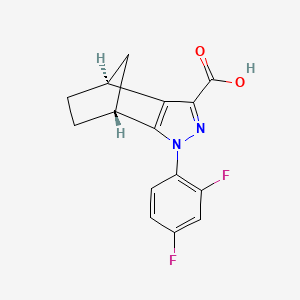
![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)
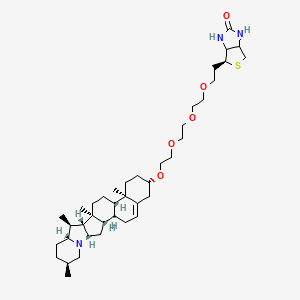

![5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13848010.png)
![3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B13848015.png)
![methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate](/img/structure/B13848021.png)
